N-(2-Methoxyphenyl)acetamide basic properties
N-(2-Methoxyphenyl)acetamide basic properties
An In-depth Technical Guide to the Core Properties of N-(2-Methoxyphenyl)acetamide
Authored by a Senior Application Scientist
Introduction
N-(2-Methoxyphenyl)acetamide, also known as o-acetanisidide, is an acetamide and methoxybenzene derivative with the chemical formula C₉H₁₁NO₂.[1][2][3] It serves as a versatile and crucial intermediate in organic synthesis, finding applications in the development of more complex molecules for pharmaceuticals, agrochemicals, and material science.[1][4] This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, spectral characteristics, and safety protocols, offering a technical resource for researchers and drug development professionals. The causality behind experimental choices and the importance of self-validating systems in its analysis are emphasized throughout.
Physicochemical and Structural Properties
Understanding the core physicochemical properties of N-(2-Methoxyphenyl)acetamide is fundamental to its application in any research or development setting. These parameters dictate its behavior in various solvents and reaction conditions, informing choices for purification, formulation, and analytical method development.
Table 1: Core Physicochemical Properties of N-(2-Methoxyphenyl)acetamide
| Property | Value | Source(s) |
| IUPAC Name | N-(2-methoxyphenyl)acetamide | [3] |
| Synonyms | o-Acetanisidide, 2'-Methoxyacetanilide, o-Methoxyacetanilide | [2][3] |
| CAS Number | 93-26-5 | [1][3] |
| Molecular Formula | C₉H₁₁NO₂ | [1][3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | Tan or white crystalline powder | [3][5] |
| Melting Point | 70-74 °C | [6][7] |
| Boiling Point | 303-305 °C | [6][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |
| Octanol/Water Partition Coefficient (LogP) | 1.1 | [3] |
The moderate lipophilicity, as indicated by the LogP value, suggests good membrane permeability, a key consideration in early-stage drug discovery. Its solubility in common organic solvents allows for flexibility in reaction and purification methodologies such as recrystallization or chromatography.
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of N-(2-Methoxyphenyl)acetamide is the N-acylation of 2-methoxyaniline (o-anisidine). This reaction is a classic example of nucleophilic acyl substitution.
Protocol: Synthesis via N-acylation
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Reactant Preparation: Dissolve 2-methoxyaniline in a suitable solvent, such as glacial acetic acid. The acid serves as both a solvent and a catalyst.
-
Acylating Agent Addition: Slowly add acetic anhydride to the solution under stirring.[9] The temperature should be controlled, typically between 10-12 °C, to manage the exothermic nature of the reaction.[9]
-
Reaction: The lone pair of electrons on the amine nitrogen of 2-methoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
-
Proton Transfer & Elimination: The tetrahedral intermediate collapses, eliminating acetic acid as a leaving group and forming the stable amide bond.
-
Workup and Isolation: The reaction mixture is allowed to stand, after which the product can be precipitated, filtered, and washed with water to remove acid residues.[9]
-
Purification: Recrystallization from a suitable solvent (e.g., water or ethanol) yields the purified N-(2-Methoxyphenyl)acetamide.[9]
Causality: The choice of acetic anhydride as the acylating agent is driven by its high reactivity and the fact that its byproduct, acetic acid, is easily removed. Controlling the temperature is crucial to prevent side reactions and ensure a high yield of the desired product.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of N-(2-Methoxyphenyl)acetamide.
Analytical Characterization: A Self-Validating System
Accurate characterization is paramount to confirming the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system where each technique offers complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise molecular structure.
-
¹H NMR: Provides information on the number and environment of hydrogen atoms. For N-(2-Methoxyphenyl)acetamide, characteristic peaks include:
-
¹³C NMR: Confirms the carbon framework of the molecule. PubChem indicates the availability of ¹³C NMR spectral data for this compound.[3]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. Key absorptions include:
-
N-H Stretching: A prominent peak typically observed around 3290-3300 cm⁻¹, characteristic of the amide N-H bond.
-
C=O Stretching: A strong absorption band around 1660 cm⁻¹, indicating the presence of the amide carbonyl group.
-
C-O Stretching: Bands associated with the aryl-ether linkage.
-
Aromatic C-H Stretching: Peaks typically observed above 3000 cm⁻¹.
The NIST WebBook provides a reference IR spectrum for N-(2-Methoxyphenyl)acetamide.[11]
Diagram: Quality Control Workflow
Caption: A multi-technique workflow for analytical quality control.
Safety, Handling, and Toxicology
Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate. N-(2-Methoxyphenyl)acetamide presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
Table 2: GHS Hazard Information
| Hazard Statement | Description | GHS Classification | Source |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [3] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [3] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [3] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | [3] |
Handling and Storage:
-
Ventilation: Use with adequate ventilation, preferably in a chemical fume hood, to minimize dust generation and inhalation.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][12]
-
PPE: Wear compatible chemical-resistant gloves, chemical safety goggles, and a lab coat.[12] A government-approved respirator should be used if ventilation is inadequate.[12]
First Aid Measures:
-
Ingestion: If swallowed, do not induce vomiting. Get medical aid.[5]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. Get medical aid if irritation develops.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
Conclusion
N-(2-Methoxyphenyl)acetamide is a foundational building block in organic synthesis. A thorough understanding of its properties, from its spectral signature to its safety profile, is essential for its effective and safe utilization in research and development. The integration of synthesis with a multi-pronged analytical approach ensures the reliability and reproducibility of experimental outcomes, upholding the principles of scientific integrity.
References
-
BioCrick. N-(2-Methoxyphenyl)acetamide | CAS:93-26-5. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - o-Acetoacetanisidide, 99%. Available at: [Link]
-
BioCrick. N-(2-Methoxyphenyl)acetamide datasheet. Available at: [Link]
-
Cheméo. Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). Available at: [Link]
-
PubChem. Acetamide, N-(2-methoxyphenyl)-. Available at: [Link]
-
NIST. Acetamide, N-(2-methoxyphenyl)-. In: NIST Chemistry WebBook. Available at: [Link]
-
Asia Bio-Pharmaceutical Research Institute. N-(2-Methoxyphenyl)acetamide. Available at: [Link]
Sources
- 1. biocrick.com [biocrick.com]
- 2. Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. N-(2-Methoxyphenyl)acetamide | 93-26-5 [chemicalbook.com]
- 7. N-(2-Methoxyphenyl)acetamide CAS#: 93-26-5 [m.chemicalbook.com]
- 8. N-(2-Methoxyphenyl)acetamide | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. N-(2-Methoxyphenyl)acetamide,Buy N-(2-Methoxyphenyl)acetamide price, About N-(2-Methoxyphenyl)acetamide Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]
- 10. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]
- 11. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 12. o-Acetanisidide(93-26-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
